Methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate
Overview
Description
Methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate typically involves the reaction of 2-mercaptoacetic acid with 2-bromo-1-methylpropanoate under basic conditions. The reaction proceeds through the formation of a thiazoline intermediate, which is then oxidized to the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound has potential antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites in proteins and DNA contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar chemical properties.
4,5-Dihydrothiazole: A reduced form of thiazole with different reactivity.
Thiazole-4-carboxylic acid: Another thiazole derivative with carboxylic acid functionality
Uniqueness
Methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a methyl ester group makes it a versatile intermediate for further chemical modifications and applications .
Properties
IUPAC Name |
methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S2/c1-5(6(9)10-2)12-7-8-3-4-11-7/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDPLSSLEUMMJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NCCS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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